molecular formula C6H10F3I B3030911 1,1,1-Trifluoro-6-iodohexane CAS No. 104504-31-6

1,1,1-Trifluoro-6-iodohexane

Cat. No. B3030911
CAS RN: 104504-31-6
M. Wt: 266.04
InChI Key: MFFLHHWQAYZAGJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-iodohexane is a chemical compound with the molecular formula C6H10F3I. It has a molecular weight of 266.04 . It is also known by other synonyms such as 6-Iodo-1,1,1-trifluorohexane and Hexane, 1,1,1-trifluoro-6-iodo .

Scientific Research Applications

Ancillary Ligand Functionalization in Molecular Electronics

1,1,1-Trifluoro-6-iodohexane's derivatives have shown potential in the field of molecular electronics. A study explored the functionalization of cyanide-bridged complexes using 1-chloro-6-iodohexane derivatives. These derivatives demonstrated properties like slow relaxation of magnetization, suggesting their potential application in molecule-based electronics (Li et al., 2006).

Synthesis of Fluorinated Compounds

The compound has also been instrumental in the synthesis of fluorinated diols and telechelic diols. One study detailed the radical addition of 1-iodoperfluorohexane to allyl alcohol, leading to various yields of a specific fluorinated compound, and its reduction to a fluorinated telechelic diol. The study underscores the compound's utility in synthesizing complex fluorinated structures with potential applications in different scientific fields (Lahiouhel et al., 2001).

Photocatalysis and Organic Synthesis

Furthermore, 1,1,1-Trifluoro-6-iodohexane has facilitated advancements in photocatalysis and organic synthesis. For instance, it was used in visible-light-induced photocatalysis with alkylalkenes and silyl enol ethers, showcasing its role in introducing trifluoromethyl groups and iodine atoms into alkenes (Huang et al., 2015).

Safety and Hazards

While specific safety data for 1,1,1-Trifluoro-6-iodohexane is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1,1,1-trifluoro-6-iodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3I/c7-6(8,9)4-2-1-3-5-10/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFLHHWQAYZAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856549
Record name 1,1,1-Trifluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-6-iodohexane

CAS RN

104504-31-6
Record name 1,1,1-Trifluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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